molecular formula C10H12S B2507607 Cyclopropyl(phenyl)methanethiol CAS No. 151153-46-7

Cyclopropyl(phenyl)methanethiol

Cat. No.: B2507607
CAS No.: 151153-46-7
M. Wt: 164.27
InChI Key: YLUBGPRKQKUUEM-UHFFFAOYSA-N
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Description

Scientific Research Applications

Cyclopropyl(phenyl)methanethiol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Future Directions

The future directions in the study of Cyclopropyl(phenyl)methanethiol and similar compounds involve further exploration of their synthesis, chemical reactions, and applications. For instance, recent efforts have been made in the development of oxidative radical ring-opening/cyclization of cyclopropane derivatives .

Biochemical Analysis

Biochemical Properties

Cyclopropyl(phenyl)methanethiol plays a role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules . For instance, it has been found to be involved in the biosynthesis of cyclopropane in natural products, attracting wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, methanethiol, a related compound, has been found to be associated with dysregulated sulfur metabolism in cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the case of cyclopropane derivatives, they can selectively and rapidly destroy catecholaminergic neurons .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For instance, methanethiol, a related compound, is involved in sulfur metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(phenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the nucleophilic substitution of cyclopropylmethyl halides with sodium hydrosulfide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(phenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Methanethiol: A simpler thiol with a single carbon atom.

    Ethanethiol: Contains an ethyl group attached to the thiol.

    Cyclopropylmethanethiol: Similar structure but lacks the phenyl group.

Uniqueness

Cyclopropyl(phenyl)methanethiol is unique due to the presence of both a cyclopropyl and a phenyl group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

cyclopropyl(phenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUBGPRKQKUUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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